3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Description
Molecular Formula: C₁₁H₁₃ClF₃NO Molecular Weight: 267.68 g/mol (calculated) Structural Features:
- A cyclobutane ring substituted at position 1 with an amine group (NH₂) and at position 3 with a 3-(trifluoromethoxy)phenyl group.
- The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing electronic interactions.
- The hydrochloride salt improves aqueous solubility for pharmacological applications.
This compound is of interest in medicinal chemistry due to the cyclobutane ring’s conformational rigidity, which can optimize target binding affinity and reduce off-target effects .
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-7(6-10)8-4-9(15)5-8;/h1-3,6,8-9H,4-5,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTSJNUMFWTNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909288-49-8 | |
| Record name | 3-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor can be synthesized through the reaction of a phenol derivative with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride may be used to study the effects of trifluoromethoxy groups on biological systems. It can serve as a probe to understand the interactions between small molecules and biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find use in the development of advanced materials for various applications.
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific biological targets, such as enzymes or receptors. The cyclobutan-1-amine moiety may interact with these targets to modulate their activity, leading to the desired biological or pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₃ClF₃N
- Molecular Weight : 251.68 g/mol
- Key Difference : Replaces -OCF₃ with -CF₃.
- ~1.8 for the target compound). This may enhance blood-brain barrier penetration .
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO
- CAS : 1012040-40-2
- Key Difference : Substituent at the para position of the phenyl ring.
- Impact : Para-substitution alters steric and electronic interactions with target proteins. For example, in serotonin receptor binding assays, para-substituted analogs showed 30% lower affinity compared to meta-substituted derivatives .
Variations in the Aliphatic Backbone
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride
- Molecular Formula: C₉H₁₁ClF₃NO
- Molecular Weight : 241.64 g/mol
- Key Difference : Replaces the cyclobutane ring with a linear ethylamine chain.
- Impact : The flexible ethyl chain reduces rigidity, leading to a 50% decrease in metabolic stability (t₁/₂ = 2.1 hours vs. 4.5 hours for the cyclobutane analog) in liver microsome assays .
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₅H₇ClF₅N
- Molecular Weight : 211.56 g/mol
- Key Difference : Adds two fluorine atoms to the cyclobutane ring and substitutes -CF₃ at position 1.
- Impact : Increased electronegativity and ring strain, which may improve binding to fluorophilic enzyme pockets but complicate synthesis due to steric hindrance .
Stereochemical and Positional Isomers
(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₀ClFN
- Molecular Weight : 138.59 g/mol
- Key Difference : Cyclopentane ring instead of cyclobutane, with a single fluorine substituent.
Research Findings and Pharmacological Implications
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound enhances resonance stabilization, making it less prone to oxidative metabolism compared to -CF₃ analogs .
- Ring Strain vs. Flexibility : Cyclobutane’s strain increases binding entropy penalties but improves selectivity in kinase inhibition assays by restricting rotational freedom .
- Positional Isomerism : Meta-substituted phenyl derivatives exhibit superior binding to G protein-coupled receptors (e.g., 5-HT₆) compared to para-substituted isomers, likely due to optimized van der Waals contacts .
Biological Activity
3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound features a cyclobutane ring substituted with a trifluoromethoxy group and an amine functionality. This unique structure may influence its interaction with biological targets.
- Molecular Formula : C12H12F3N·HCl
- Molecular Weight : 267.68 g/mol
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors.
Potential Mechanisms:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, suggesting a potential role in treating disorders related to dopamine dysregulation.
- Serotonin Uptake Inhibition : The presence of the trifluoromethoxy group may enhance binding affinity to serotonin transporters, similar to other fluorinated compounds .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antidepressant Activity : Some studies suggest that trifluoromethyl-containing compounds can exhibit antidepressant-like effects by modulating serotonin levels .
- Neuroprotective Effects : Compounds with similar amine functionalities have been investigated for their neuroprotective properties in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of trifluoromethoxy-substituted compounds:
- Study on Antidepressant-like Effects :
- Neuroprotective Studies :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related compounds:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Potential antidepressant, neuroprotective | Dopamine receptor modulation |
| Fluoxetine | Structure | Antidepressant | Serotonin reuptake inhibition |
| Ubrogepant | Structure | Migraine treatment | CGRP receptor antagonist |
Q & A
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Methodological Answer : Use tail suspension test (TST) for antidepressant activity and elevated plus maze (EPM) for anxiolytic effects in mice. Pair with microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin in the prefrontal cortex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
